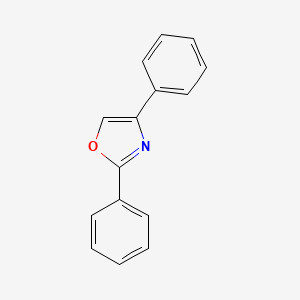

2,4-Diphenyloxazole

Description

The exact mass of the compound 2,4-Diphenyloxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Diphenyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diphenyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPXKQHLZATXTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033702 |

Source

|

| Record name | 2,4-Diphenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-41-5, 28061-11-2 |

Source

|

| Record name | 2,4-Diphenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diphenyloxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diphenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Diphenyloxazole CAS number 838-41-5

Technical Monograph: 2,4-Diphenyloxazole (CAS 838-41-5) [1]

Abstract

This guide provides a rigorous technical analysis of 2,4-Diphenyloxazole (CAS 838-41-5), a structural isomer of the widely used scintillator PPO (2,5-Diphenyloxazole). While often overshadowed by its 2,5-analog in optoelectronics, the 2,4-isomer represents a critical scaffold in medicinal chemistry, serving as a bioisostere for thiazoles and pyridines in COX-2 inhibitors and antimicrobial agents. This document details the physicochemical distinctions between the isomers, outlines a robust Robinson-Gabriel synthetic route, and provides self-validating characterization protocols.

Chemical Identity & Comparative Analysis

The Isomer Trap: In my experience assisting drug discovery groups, the most common error regarding CAS 838-41-5 is conflating it with "PPO" (2,5-Diphenyloxazole, CAS 92-71-7). While both are fluorescent, their electronic conjugation lengths and crystal packing differ significantly.

-

2,5-Diphenyloxazole (PPO): Extended conjugation; primary use is scintillation/fluorescence.[2] Melting point ~72°C.[1][2]

-

2,4-Diphenyloxazole: Interrupted conjugation at the C5 position; primary use is as a pharmacophore scaffold. Melting point ~105°C.[3][4]

Critical Physicochemical Data:

| Property | 2,4-Diphenyloxazole (Target) | 2,5-Diphenyloxazole (PPO) | Significance |

| CAS Number | 838-41-5 | 92-71-7 | Unique Identifier |

| Melting Point | 103 – 105 °C | 70 – 72 °C | Primary purity check |

| Boiling Point | ~340 °C | ~360 °C | Thermal stability limit |

| Fluorescence | UV-Blue (Weak/Moderate) | UV-Blue (Strong) | Quantum yield varies |

| Solubility | DCM, Ethanol, Toluene | Toluene, Alkylbenzenes | Processing solvents |

Expert Insight: If your synthesized product melts below 90°C, you have likely produced a mixture or the wrong isomer via non-regioselective cyclization.

Synthetic Routes & Mechanism

To synthesize 2,4-Diphenyloxazole with high regioselectivity, we avoid general condensation methods that yield isomer mixtures. The Robinson-Gabriel Cyclodehydration is the gold standard here. It involves the cyclization of 2-acylaminoketones (specifically

Mechanism of Action:

-

Protonation: The keto-amide undergoes protonation at the ketone oxygen.

-

Cyclization: The amide oxygen attacks the activated ketone carbon.

-

Dehydration: Loss of water drives aromatization to the stable oxazole ring.

Visualization: Robinson-Gabriel Cyclization Pathway

Figure 1: The Robinson-Gabriel cyclodehydration pathway ensuring regioselective formation of the 2,4-isomer.

Medicinal Chemistry Utility

While the 2,5-isomer is an optoelectronic workhorse, the 2,4-isomer is a medicinal chemistry privileged structure .

-

Bioisosterism: The 2,4-diphenyloxazole moiety serves as a stable bioisostere for cis-stilbenes and 1,2-diarylheterocycles. It mimics the spatial arrangement of COX-2 inhibitors like Valdecoxib (which uses an isoxazole ring).

-

Metabolic Stability: The oxazole ring is generally more resistant to oxidative metabolism (CYP450) compared to furan or thiophene analogs, improving the pharmacokinetic (PK) profile of drug candidates.

-

Binding Affinity: The nitrogen at position 3 acts as a hydrogen bond acceptor, crucial for interacting with serine or histidine residues in enzyme active sites.

Detailed Experimental Protocol

Objective: Synthesis of 2,4-Diphenyloxazole via Cyclodehydration. Scale: 10 mmol (adaptable).

Reagents:

- -Benzoylaminoacetophenone (2.4 g)

-

Phosphorus Oxychloride (

) (10 mL) [CORROSIVE] -

Toluene (Solvent)

-

Ice water (Quenching)

Step-by-Step Methodology:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube. Why:

is moisture-sensitive; atmospheric humidity must be excluded. -

Reaction: Add 2.4 g of

-benzoylaminoacetophenone and 10 mL of -

Heating: Heat the mixture gently to reflux (approx. 105°C) for 2 hours.

-

Checkpoint: The solution should turn from a suspension to a clear, possibly darkened liquid.

-

-

Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

Expert Note: Never add water to the acid chloride. The exotherm can cause violent splashing.

-

-

Neutralization: Once the

is hydrolyzed, neutralize the aqueous layer with 10% NaOH solution until pH ~8. -

Extraction: Extract with Dichloromethane (

mL). Combine organic layers. -

Workup: Wash with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from hot Ethanol (95%).

-

Validation: The crystals should be white needles with a melting point of 103–105°C .

-

Visualization: Workflow & Validation

Figure 2: Experimental workflow emphasizing the critical quenching step and melting point validation.

References

-

Fisher Scientific. 2,4-Diphenyloxazole 99.0% Specifications and Properties. Retrieved from

-

PubChem. 2,5-Diphenyloxazole (PPO) Compound Summary (For Comparative Data). National Library of Medicine. Retrieved from

- Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Foundational text on Robinson-Gabriel mechanism).

- Kashyap, S. J., et al. (2011). Synthesis of 2,4-disubstituted oxazoles. Journal of Heterocyclic Chemistry.

-

GuideChem. CAS 838-41-5 Properties and Melting Point Data. Retrieved from

Sources

An In-Depth Technical Guide to 2,4-Diphenyloxazole: Properties, Synthesis, and Applications in Modern Research

Introduction: Unveiling the Versatility of a Core Heterocycle

2,4-Diphenyloxazole is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community. Characterized by an oxazole ring substituted with phenyl groups at the 2 and 4 positions, this molecule serves as a fundamental scaffold in diverse scientific disciplines, ranging from materials science to medicinal chemistry. Its unique photophysical properties and synthetic tractability make it a valuable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core technical aspects of 2,4-diphenyloxazole, including its physicochemical properties, a detailed synthesis protocol, and its burgeoning applications in contemporary research and development.

Physicochemical and Spectroscopic Profile of 2,4-Diphenyloxazole

A thorough understanding of the physicochemical and spectroscopic characteristics of 2,4-diphenyloxazole is paramount for its effective application. This section delineates its key properties, providing a foundational dataset for researchers.

Core Properties

The fundamental properties of 2,4-diphenyloxazole are summarized in the table below, offering a quick reference for experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁NO | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 103 - 106 °C | [1] |

| Boiling Point | 340 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [2] |

| CAS Number | 838-41-5 | [1] |

Spectroscopic Characterization

The structural elucidation and purity assessment of 2,4-diphenyloxazole rely heavily on various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of 2,4-diphenyloxazole provides characteristic signals corresponding to the aromatic protons of the two phenyl rings and the single proton on the oxazole ring. The exact chemical shifts can vary slightly depending on the solvent used. A representative ¹H NMR spectrum is available for reference.[3]

The functional groups present in 2,4-diphenyloxazole give rise to characteristic absorption bands in the infrared spectrum. Key expected vibrational modes include C-H stretching from the aromatic rings, C=C and C=N stretching within the phenyl and oxazole rings, and C-O-C stretching of the oxazole ether linkage.

2,4-Diphenyloxazole is well-known for its fluorescent properties.[2] It typically exhibits strong absorption in the ultraviolet region and emits fluorescence in the near-UV or blue region of the spectrum. These properties are central to its application as a fluorescent dye and scintillator. The absorption and emission maxima can be influenced by the solvent environment.

Synthesis of 2,4-Diphenyloxazole: A Validated Protocol

The Robinson-Gabriel synthesis is a classical and reliable method for the preparation of oxazoles from α-acylamino ketones.[5] This section provides a detailed, step-by-step protocol for the synthesis of 2,4-diphenyloxazole, a process that ensures high purity and yield.

Reaction Principle

The synthesis involves the cyclodehydration of an N-acyl-α-amino ketone precursor. This intramolecular condensation reaction is typically promoted by a strong acid.

Experimental Protocol: Synthesis of 2,4-Diphenyloxazole

This protocol is adapted from established methodologies for oxazole synthesis.

Materials and Reagents:

-

2-Aminoacetophenone hydrochloride

-

Benzoyl chloride

-

Pyridine

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate

-

Dichloromethane

-

Ethanol

-

Deionized Water

Step-by-Step Procedure:

-

Acylation of 2-Aminoacetophenone:

-

In a round-bottom flask, dissolve 2-aminoacetophenone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add pyridine (2 equivalents) to the solution with stirring.

-

To this mixture, add benzoyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains low.

-

Allow the reaction to stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-oxo-2-phenylethyl)benzamide.

-

-

Cyclodehydration to 2,4-Diphenyloxazole:

-

Carefully add the crude N-(2-oxo-2-phenylethyl)benzamide to concentrated sulfuric acid (a common cyclodehydrating agent) with cooling.

-

Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 2,4-diphenyloxazole.

-

Self-Validation and Causality:

-

The use of pyridine in the acylation step acts as a base to neutralize the HCl generated and to deprotonate the amine, facilitating its nucleophilic attack on the benzoyl chloride.

-

The cyclodehydration step is driven by the protonation of the carbonyl oxygen by the strong acid, which promotes the intramolecular nucleophilic attack of the amide oxygen, followed by dehydration to form the aromatic oxazole ring.

-

The purification by recrystallization is a critical step to remove any unreacted starting materials or side products, ensuring the high purity of the final compound, which is essential for its applications in sensitive assays and materials science.

Caption: Synthetic workflow for 2,4-Diphenyloxazole via acylation and subsequent cyclodehydration.

Applications in Research and Drug Development

The unique structural and photophysical properties of 2,4-diphenyloxazole and its derivatives have led to their exploration in several high-impact research areas.

Fluorescent Probes and Scintillators

The inherent fluorescence of the 2,4-diphenyloxazole core makes it a valuable component in the development of fluorescent probes and scintillators.[2] In scintillation counting, it can be used to detect ionizing radiation. In biological research, the oxazole scaffold can be functionalized to create probes that change their fluorescent properties upon binding to a specific biological target, such as an enzyme or receptor. This allows for the development of high-throughput screening assays to identify potential drug candidates.

A Versatile Scaffold in Medicinal Chemistry

The 2,4-diphenyloxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. Its rigid structure and the potential for diverse substitutions on the phenyl rings allow for the fine-tuning of its pharmacological properties.

-

Anticancer Drug Discovery: Several studies have demonstrated the potential of 2,4-diphenyloxazole derivatives as anticancer agents.[6][7] By modifying the peripheral phenyl groups with various substituents, researchers have developed compounds that exhibit cytotoxicity against various cancer cell lines. The oxazole core can act as a bioisostere for other heterocyclic systems and can be tailored to interact with specific enzymatic targets or cellular pathways involved in cancer progression.

-

Neurodegenerative Diseases: Derivatives of 2,4-diphenyloxazole have been investigated as potential therapeutics for prion diseases.[8] These compounds have been shown to inhibit the formation of the scrapie isoform of the prion protein (PrPSc), a key event in the pathogenesis of these fatal neurodegenerative disorders. The mechanism is thought to involve the binding of the oxazole derivatives to the cellular prion protein (PrPC), stabilizing its native conformation and preventing its conversion to the misfolded, pathogenic form.

Caption: Key application areas of the 2,4-diphenyloxazole scaffold in research and development.

Conclusion

2,4-Diphenyloxazole is a molecule of significant scientific interest, underpinned by its robust synthesis, intriguing photophysical properties, and its proven utility as a versatile scaffold in medicinal chemistry. For researchers and drug development professionals, a solid grasp of its fundamental characteristics and synthetic methodologies is crucial for leveraging its full potential. As research continues to uncover new biological activities and applications for its derivatives, the importance of this core heterocyclic structure in advancing science and medicine is set to grow.

References

- Chem-Impex. (n.d.). 2,4-Diphenyloxazole. Retrieved from a chemical supplier datasheet providing basic physicochemical properties.

- Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR SPECTRA OF SOME SUBSTITUTED 1,2,4-OXADIAZOLES AND 4,5-DIHYDRO-1,2,4-OXADIAZOLES. QUIMICA NOVA, 12(3), 221-224.

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from an encyclopedic article describing the chemical reaction. [Link]

- Mathew, J. A., Divya, G., Vachala, S. D., & Jeyaprakash, R. S. (2013). Synthesis and characterisation of novel 2,4-diphenyloxazole derivatives and evaluation of their in vitro antioxidant and anticancer activity. Journal of Pharmacy Research, 6(2), 210-213.

-

Manipal Research Portal. (n.d.). Synthesis and characterisation of novel 2,4-diphenyloxazole derivatives and evaluation of their in vitro antioxidant and anticancer activity. Retrieved from a research publication portal. [Link]

- Heal, W., et al. (2007). Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics. Journal of Medicinal Chemistry, 50(6), 1347-1353.

Sources

- 1. 2,4-DIPHENYLOXAZOLE(838-41-5) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Discovery of new diphenyloxazole derivatives containing a pyrrolidine ring: orally active prostacyclin mimetics. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,5-Diphenyloxazole | C15H11NO | CID 7105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researcher.manipal.edu [researcher.manipal.edu]

- 8. 2,5-Diphenyloxazole, [PPO] [omlc.org]

Methodological & Application

The Cornerstone of Radiometric Detection: A Guide to 2,4-Diphenyloxazole in Liquid Scintillation Counting

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective use of 2,4-Diphenyloxazole (PPO) in liquid scintillation counting (LSC). As a primary scintillator, PPO is fundamental to the accurate quantification of radioactivity in a vast array of experimental settings. This guide moves beyond simple procedural lists to explain the underlying principles and rationale, ensuring robust and reliable experimental outcomes.

The Principle of Liquid Scintillation Counting: From Radioactive Decay to Detectable Light

Liquid scintillation counting is a highly sensitive analytical technique for quantifying radionuclides, particularly those that emit low-energy beta particles, such as tritium (³H), carbon-14 (¹⁴C), and sulfur-35 (³⁵S). The core principle involves the conversion of the kinetic energy of emitted particles into light photons, which are then detected and quantified by a liquid scintillation counter.[1][2]

The process begins with the intimate mixing of the radioactive sample with a "scintillation cocktail." This cocktail is a solution typically composed of an aromatic solvent, a primary scintillator, and often a secondary scintillator.[3]

Here is a breakdown of the energy transfer cascade:

-

Initial Energy Absorption: A beta particle (or other radiation) emitted from the radionuclide travels through the cocktail and transfers its energy to the solvent molecules, causing them to become electronically excited.

-

Solvent-to-Scintillator Energy Transfer: The excited solvent molecules efficiently transfer this energy to the primary scintillator molecules dissolved in the cocktail.

-

Light Emission by the Primary Scintillator: The primary scintillator, upon receiving this energy, is raised to an excited state. It then rapidly returns to its ground state, releasing the excess energy in the form of a flash of light (a photon), typically in the ultraviolet region.

-

Wavelength Shifting (Optional but Recommended): The light emitted by the primary scintillator may not be in the optimal range for detection by the photomultiplier tubes (PMTs) of the scintillation counter. A secondary scintillator can be included to absorb the photons from the primary scintillator and re-emit them at a longer wavelength, which is more efficiently detected by the PMTs.[3]

-

Detection and Quantification: The PMTs convert the light flashes into electrical pulses. The intensity of the pulse is proportional to the energy of the initial radioactive decay event, and the rate of these pulses (counts per minute, or CPM) is proportional to the amount of radioactivity in the sample.[4]

The Role of 2,4-Diphenyloxazole (PPO) as a Primary Scintillator

2,4-Diphenyloxazole, commonly known as PPO, is the most widely used primary scintillator in liquid scintillation counting for several key reasons:

-

High Scintillation Efficiency: PPO exhibits a high quantum yield, meaning it efficiently converts the absorbed energy from the solvent into emitted photons.

-

Good Solubility: It is readily soluble in the aromatic organic solvents typically used in scintillation cocktails.

-

Cost-Effectiveness: Compared to other primary scintillators, PPO is relatively inexpensive.

-

Chemical Stability: PPO is generally non-reactive with a wide range of chemicals that may be present in experimental samples.

Physical and Chemical Properties of PPO

| Property | Value |

| Chemical Formula | C₁₅H₁₁NO |

| Molar Mass | 221.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 70-74 °C |

| Boiling Point | 360 °C |

| Fluorescence Emission Maximum | ~360-365 nm |

Crafting the Ideal Scintillation Cocktail: Components and Considerations

The performance of a liquid scintillation counting assay is critically dependent on the composition of the scintillation cocktail.

Solvents: The Engine of Energy Transfer

The solvent constitutes the bulk of the scintillation cocktail and serves to dissolve the sample and the scintillators, and to efficiently transfer energy from the radioactive decay to the scintillators. Aromatic organic solvents are the preferred choice due to their π-electron systems, which are adept at capturing and transferring energy.

| Solvent Type | Examples | Flash Point | Safety Considerations |

| Classical Solvents | Toluene, Xylene, Pseudocumene | Low (e.g., Toluene: 4 °C) | Flammable, volatile, and can pose health hazards. Require use in a fume hood and careful waste management.[2] |

| Safer, High-Flash Point Solvents | Linear Alkylbenzene (LAB), Di-isopropylnaphthalene (DIN), Phenylxylylethane (PXE) | High (>140 °C) | Less flammable, lower volatility, and reduced toxicity, making them a safer alternative for many applications.[2] |

Secondary Scintillators: Fine-Tuning for Optimal Detection

While modern PMTs have improved sensitivity, the use of a secondary scintillator, or wavelength shifter, is often beneficial to maximize counting efficiency.[2] These compounds absorb the UV light emitted by PPO and re-emit it at a longer wavelength, typically in the blue region of the visible spectrum, where PMTs are most sensitive.

| Scintillator | Acronym | Function | Emission Max (nm) |

| 2,5-Diphenyloxazole | PPO | Primary | 360-365 |

| p-Terphenyl | p-TP | Primary | ~340 |

| Butyl-PBD | - | Primary | 360-365 |

| 1,4-bis(5-phenyloxazol-2-yl)benzene | POPOP | Secondary | 410-420 |

| 1,4-bis(2-methylstyryl)benzene | bis-MSB | Secondary | 420-430 |

Experimental Protocols: From Cocktail Preparation to Sample Analysis

Preparation of a General-Purpose PPO-Based Scintillation Cocktail

This protocol describes the preparation of a standard scintillation cocktail suitable for non-aqueous (organic) samples.

Materials:

-

2,4-Diphenyloxazole (PPO), scintillation grade

-

1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP), scintillation grade (optional, but recommended)

-

Toluene or a safer high-flash point LSC solvent (e.g., LAB)

-

Volumetric flask (e.g., 1 L)

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Solvent Preparation: Add approximately 800 mL of the chosen solvent to a 1 L volumetric flask.

-

Dissolving the Scintillators:

-

Accurately weigh 5.0 g of PPO and add it to the solvent.

-

If using a secondary scintillator, weigh 0.5 g of POPOP and add it to the solvent.

-

-

Mixing: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the scintillators are completely dissolved. This may take some time.

-

Final Volume Adjustment: Once the scintillators are fully dissolved, bring the solution to a final volume of 1 L with the solvent.

-

Storage: Store the prepared cocktail in a tightly sealed, amber glass bottle at room temperature, away from direct sunlight.

Protocol for Counting Aqueous Samples

Aqueous samples require the addition of an emulsifier or surfactant to the scintillation cocktail to ensure a homogenous mixture of the aqueous sample and the organic solvent. Many commercially available cocktails are pre-formulated for aqueous samples. However, a lab-prepared cocktail can also be formulated.

Materials:

-

Pre-prepared PPO-based scintillation cocktail (as in 4.1)

-

Triton X-100 or other suitable non-ionic surfactant

-

Radioactive aqueous sample

-

Scintillation vials (glass or plastic)

Procedure:

-

Cocktail Modification: To the general-purpose cocktail prepared in section 4.1, add Triton X-100 to a final concentration of 25-33% (v/v). For example, to 700 mL of the cocktail, add 300 mL of Triton X-100. Mix thoroughly.

-

Sample and Cocktail Addition:

-

Pipette a known volume of your aqueous radioactive sample into a scintillation vial. The sample volume should generally not exceed 10% of the total cocktail volume to maintain a stable emulsion.

-

Add the appropriate volume of the emulsifying scintillation cocktail to the vial (e.g., for 1 mL of sample, add 10 mL of cocktail).

-

-

Mixing: Cap the vial tightly and vortex or shake vigorously for at least 30 seconds to form a stable, clear, or uniformly milky emulsion.

-

Dark Adaptation: Allow the vials to sit in the dark at room temperature for at least 15-30 minutes before counting. This allows any photoluminescence or chemiluminescence to decay.[5]

-

Counting: Place the vials in the liquid scintillation counter and acquire the data using an appropriate counting protocol for your isotope.

Protocol for Counting Tissue Homogenates

Biological tissues require solubilization before they can be counted effectively.

Materials:

-

Tissue sample (up to 200 mg)

-

Tissue solubilizer (e.g., a strong organic base)

-

Hydrogen peroxide (30%) for decolorizing (if needed)

-

Emulsifying scintillation cocktail

-

Glass scintillation vials

-

Heating block or water bath

Procedure:

-

Sample Preparation: Place the minced or homogenized tissue sample into a glass scintillation vial.[6]

-

Solubilization: Add an appropriate volume of tissue solubilizer (typically 1-2 mL) to the vial.[1]

-

Incubation: Tightly cap the vial and incubate at 50-60°C for 1-4 hours, or until the tissue is completely dissolved.[1][6]

-

Decolorization (if necessary): If the sample is colored (e.g., from blood), cool the vial to room temperature and carefully add 0.2 mL of 30% hydrogen peroxide to bleach the sample. Allow any reaction to subside.[5][6]

-

Neutralization: Some solubilizers may require the addition of a weak acid (e.g., acetic acid) to neutralize the solution and reduce chemiluminescence. Follow the manufacturer's instructions for the specific solubilizer used.

-

Cocktail Addition and Counting: Add 10-15 mL of an emulsifying scintillation cocktail, mix thoroughly, dark adapt, and count as described for aqueous samples.

Protocol for Counting Samples on Solid Supports (e.g., Filters)

Radioactive samples collected on filters (e.g., glass fiber, cellulose nitrate) require careful preparation to ensure efficient counting.

Materials:

-

Filter with radioactive sample

-

Scintillation cocktail appropriate for the filter type (some cocktails can dissolve certain filters)

-

Scintillation vials

Procedure:

-

Filter Placement: Place the dried filter paper at the bottom of the scintillation vial.

-

Cocktail Addition: Add a sufficient volume of scintillation cocktail (e.g., 5-10 mL) to completely submerge the filter.[7]

-

Elution/Dissolution: Allow the vial to stand for a period to allow the radioactive material to elute from the filter into the cocktail, or for the filter itself to dissolve if using a solubilizing cocktail. This may take several hours, and it is important to ensure this process reaches equilibrium for reproducible results.[7]

-

Dark Adaptation and Counting: Dark adapt the vials and then count in the LSC.

Quenching: The Arch-Nemesis of Accurate Counting

Quenching refers to any process that reduces the efficiency of the energy transfer in the scintillation process, leading to a decrease in the number of photons detected and thus an underestimation of the true radioactivity.[8]

-

Chemical Quenching: Occurs when substances in the sample interfere with the energy transfer from the solvent to the scintillator.[8]

-

Color Quenching: Caused by colored materials in the sample that absorb the photons emitted by the scintillators before they can reach the PMTs.[8]

-

Physical Quenching: Results from the physical separation of the radioactive material from the scintillation cocktail, such as in the case of sample precipitation.

Quench Correction: Restoring Quantitative Accuracy

Modern liquid scintillation counters have built-in methods to measure the degree of quenching and to correct the observed CPM to the true disintegration rate (disintegrations per minute, or DPM). This is typically achieved by generating a quench curve , which is a plot of counting efficiency versus a quench indicating parameter (QIP).[5] The instrument uses an external radioactive source to irradiate the sample and measures the effect of quenching on the resulting Compton spectrum to determine the QIP.[9]

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Background Counts | - Chemiluminescence or photoluminescence- Static electricity in plastic vials- Contamination of the LSC or vials | - Increase dark adaptation time.- Use anti-static wipes on vials.- Perform a wipe test of the counter and use clean vials. |

| Low Counting Efficiency | - Significant quenching (chemical or color)- Phase separation (inhomogeneous sample)- Incorrect counting window settings | - Prepare a less quenched sample if possible.- Ensure a stable, single-phase emulsion is formed.- Use the correct instrument protocol for the isotope. |

| Irreproducible Results | - Inconsistent sample preparation- Pipetting errors- Phase separation over time | - Standardize the sample preparation procedure.- Calibrate pipettes regularly.- Check for sample stability over the counting period. |

Safety Precautions

-

Always handle radioactive materials in accordance with your institution's radiation safety guidelines.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

When using classical, low-flash point solvents, work in a well-ventilated fume hood.

-

Dispose of scintillation vials and cocktails as radioactive waste according to institutional and regulatory procedures.[4] Consider using biodegradable, safer cocktails to minimize mixed hazardous waste.[10]

References

-

Columbia University. (n.d.). Liquid Scintillation Counter User Manual. Retrieved from [Link]

-

Frontiers in Environmental Science. (2023). Liquid scintillation counting at the limit of detection in biogeosciences. Retrieved from [Link]

-

Wikipedia. (n.d.). Liquid scintillation counting. Retrieved from [Link]

-

Unknown. (n.d.). Liquid Scintillation Counting. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Scintillation counting – Knowledge and References. Retrieved from [Link]

-

PennState EH&S. (n.d.). Principles and Applications of Liquid Scintillation Counting. Retrieved from [Link]

-

Columbia University. (n.d.). Liquid Scintillation Counter User Manual. Retrieved from [Link]

-

National Physical Laboratory. (n.d.). Sample Preparation & Liquid Scintillation Counting. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Liquid scintillation counting – Knowledge and References. Retrieved from [Link]

-

California State University, Northridge. (n.d.). Liquid Scintillation Counting. Retrieved from [Link]

-

Unknown. (2011). Liquid Scintillation Counting. Retrieved from [Link]

-

Southern Scientific. (n.d.). TABLE OF PHYSICAL CONSTANTS OF SCINTILLATORS. Retrieved from [Link]

-

Elsevier. (n.d.). Handbook of Radioactivity Analysis - 4th Edition. Retrieved from [Link]

-

Vanderbilt University Medical Center. (n.d.). Liquid Scintillation Cocktail (LSC) Hazardous Waste Minimization. Retrieved from [Link]

-

LSC International. (n.d.). Handbook of Environmental Liquid Scintillation Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of scintillators. Retrieved from [Link]

-

MetorX. (n.d.). Liquid Scintillation Measuring Procedures: New Developments. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic properties of common scintillation crystals used in PET scanners. Retrieved from [Link]

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. What Is Liquid Scintillation Counting: Key Insights And Practical Tips - Blogs - News [alwsci.com]

- 3. Liquid scintillation counting - Wikipedia [en.wikipedia.org]

- 4. research.columbia.edu [research.columbia.edu]

- 5. resource.npl.co.uk [resource.npl.co.uk]

- 6. Preparing Tissue Samples for Scintillation Counting - National Diagnostics [nationaldiagnostics.com]

- 7. revvity.com [revvity.com]

- 8. nrc.gov [nrc.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. researchgate.net [researchgate.net]

2,4-Diphenyloxazole concentration for scintillation cocktails

Part 1: Executive Summary & Isomer Clarification

Critical Note on Chemical Identity: In the context of Liquid Scintillation Counting (LSC), "PPO" universally refers to 2,5-Diphenyloxazole (CAS: 92-71-7).[1] While 2,4-Diphenyloxazole is a valid fluorescent isomer, it is rarely used as a primary scintillator in standard LSC cocktails due to the superior quantum yield and Stokes shift of the 2,5-isomer. This guide focuses on the industry-standard 2,5-isomer, but the optimization protocols described herein are chemically agnostic and strictly applicable to the 2,4-isomer should your specific research require it.

Abstract: This Application Note details the precise formulation strategies for 2,5-Diphenyloxazole (PPO) as a primary fluor. While commercial "ready-to-use" cocktails exist, custom formulation remains the gold standard for specialized applications requiring high sample loading, specific solvent compatibility, or background reduction. We define the optimal concentration window (4.0–6.0 g/L), explore the mechanism of concentration quenching, and provide a self-validating protocol for determining the Figure of Merit (FOM).

Part 2: Mechanism of Action

To optimize concentration, one must understand the energy transfer pathway. LSC is not a direct detection method; it is a multi-step energy cascade.

-

Solvent Excitation: The beta particle (

) collides with solvent molecules (typically Toluene, Pseudocumene, or DIN), creating excited triplet states. -

Primary Fluor (PPO) Capture: Solvent molecules transfer energy to PPO via Förster Resonance Energy Transfer (FRET). PPO emits photons in the UV range (~360–380 nm).

-

Wavelength Shifting: Because older PMTs are insensitive to UV, a secondary fluor (POPOP or bis-MSB) absorbs the UV photon and re-emits it in the visible blue range (~410–430 nm), matching the PMT's peak quantum efficiency.

The Concentration Paradox:

-

Too Low (<3 g/L): Inefficient energy transfer from the solvent. The solvent dissipates energy thermally rather than radiatively.

-

Too High (>8 g/L): Self-Quenching occurs.[2] PPO molecules absorb their own emissions or form non-fluorescent dimers (excimers), reducing the total light yield.

Diagram 1: The LSC Energy Cascade

Figure 1: The energy transfer pathway in LSC. Note the critical self-quenching loop if PPO concentration exceeds the threshold.

Part 3: Formulation Guidelines

The following concentrations are empirically validated for maximum photon yield and solubility stability at 4°C.

Table 1: Recommended Fluor Concentrations

| Component | Role | Standard Conc. | High-Efficiency Conc. | Solubility Limit (Toluene) |

| PPO | Primary Scintillator | 4.0 g/L | 6.0 g/L | ~250 g/L |

| POPOP | Secondary Scintillator | 0.1 g/L | 0.2 g/L | ~1.5 g/L |

| bis-MSB | Secondary (Acid resistant) | 1.0 g/L | 1.5 g/L | >100 g/L |

| Naphthalene | Secondary Solvent | N/A | 80–100 g/L | High |

Expert Insight:

-

Routine Counting: Use 5.0 g/L PPO + 0.5 g/L POPOP . This provides a robust "plateau" where minor pipetting errors do not affect efficiency.

-

Quenched Samples: For colored or chemically quenched samples (e.g., tissue digests), increase PPO to 6.0–8.0 g/L . The higher concentration competes more effectively against the quenching agents for the solvent's excitation energy.

-

Secondary Fluor Selection: Use POPOP for standard organic samples. Use bis-MSB if your samples are acidic or if you require higher solubility to prevent precipitation in chilled counters.

Part 4: Protocol – Determination of Optimal Concentration

Do not rely on literature values alone. Your specific solvent and sample matrix (water, salt, tissue) affect the optimal PPO loading. This protocol uses the Figure of Merit (FOM) to identify the best signal-to-noise ratio.

Formula:

Experimental Workflow

-

Preparation of Stock Solutions:

-

Solvent: Toluene (scintillation grade) or DIN.

-

PPO Stock: Prepare a 20 g/L concentrate in the chosen solvent.

-

Secondary Fluor: Add fixed 0.2 g/L POPOP to the solvent base (keep this constant).

-

-

The Dilution Series:

-

Prepare 5 vials with varying PPO concentrations: 2, 4, 6, 8, and 10 g/L.

-

Maintain total volume at 15 mL per vial.

-

-

Spiking:

-

Add a precise amount of unquenched standard (e.g., 50,000 DPM of

C-Toluene) to each vial. -

Prepare a duplicate set of "Blank" vials (solvent + PPO only) to measure background.

-

-

Measurement:

-

Dark adapt vials for 30 minutes to eliminate chemiluminescence.

-

Count each vial for 5 minutes.

-

Diagram 2: Optimization Logic Flow

Figure 2: Step-by-step workflow to validate the optimal fluor concentration for a specific sample matrix.

Part 5: Troubleshooting & Interferences

1. Chemical Quenching:

-

Symptom:[2][3][4] Reduced counting efficiency; spectrum shifts to lower energy.[3][5][6][7]

-

Cause: Impurities (oxygen, water, acids) intercept energy from the solvent before it reaches the PPO.[7]

-

Solution: Increase PPO concentration to 6–8 g/L to outcompete the quencher. Purge with Nitrogen to remove oxygen.

2. Color Quenching:

-

Symptom:[2][3][4] Reduced efficiency; spectrum intensity drops but shape remains similar.

-

Cause: Sample color (yellow/red) absorbs the blue light emitted by POPOP.

-

Solution: PPO concentration changes will not fix this . You must bleach the sample or use a secondary fluor with a red-shifted emission (e.g., bis-MSB).

3. Phase Separation:

-

Cause: Water load exceeds the emulsifier capacity.

-

Solution: Use a detergent-based cocktail (e.g., Triton X-100 added to Toluene/PPO) or reduce sample volume.

References

- L'Annunziata, M. F. (2012). Handbook of Radioactivity Analysis. Academic Press.

-

University of Wisconsin-Milwaukee. (n.d.). Liquid Scintillation Counting Principles and Quenching. Retrieved from [Link]

Sources

- 1. 2,5-Diphenyloxazole - Wikipedia [en.wikipedia.org]

- 2. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 3. hidex.com [hidex.com]

- 4. researchgate.net [researchgate.net]

- 5. uwm.edu [uwm.edu]

- 6. Counting Efficiency and Quenching - National Diagnostics [nationaldiagnostics.com]

- 7. Maintaining Scintillation Counters: Quench Correction and Efficiency [labx.com]

2,4-Diphenyloxazole (DPO) for Real-Time Monitoring of Polymerization Kinetics via Fluorescence Microviscometry

Application Note: AN-DPO-2026

Executive Summary

This application note details the protocol for using 2,4-Diphenyloxazole (and its structural isomer 2,5-PPO) as a fluorescence molecular probe to monitor polymerization reactions in real-time. Unlike traditional gravimetric or dilatometric methods, which are discontinuous and invasive, fluorescence microviscometry allows for continuous, non-destructive monitoring of the curing process.

The core principle relies on the molecular rotor mechanism : as the polymerization progresses, the microviscosity of the reaction medium increases, restricting the intramolecular rotation of the diphenyloxazole phenyl rings. This restriction suppresses non-radiative decay channels, leading to a dramatic increase in fluorescence quantum yield ($ \Phi_f $). This signal correlates directly with monomer-to-polymer conversion.

Physicochemical Mechanism

To interpret the data correctly, one must understand the photophysical behavior of Diphenyloxazoles (DPO) in varying viscosities.

The Free Volume Theory & Fluorescence

In a low-viscosity monomer solution, the DPO molecule is flexible. Upon excitation, the phenyl rings rotate relative to the oxazole core. This twisting motion facilitates non-radiative internal conversion , resulting in low fluorescence intensity.

As the polymer chain grows (Gelation and Vitrification points), the free volume of the system decreases. The rigid polymer matrix mechanically locks the DPO molecule in a planar configuration. Unable to dissipate energy via rotation, the molecule releases energy as photons.

Key Correlation:

- = Fluorescence Intensity[1]

- = Microviscosity

- = Dye-dependent constant (sensitivity factor)

Mechanism Diagram

Figure 1: The "Molecular Rotor" mechanism.[2] Viscosity restriction shifts the energy decay pathway from thermal dissipation to fluorescence emission.

Experimental Protocol

Model Reaction: Bulk Radical Polymerization of Methyl Methacrylate (MMA). Probe: 2,4-Diphenyloxazole (Note: 2,5-PPO is often used interchangeably; ensure isomer purity).

Materials & Equipment

| Component | Specification | Purpose |

| Monomer | Methyl Methacrylate (MMA) | Reactant. Must be stripped of inhibitors (e.g., MEHQ) via basic alumina column before use. |

| Initiator | AIBN (Azobisisobutyronitrile) | Thermal radical initiator (0.1 - 1.0 wt%). |

| Probe | 2,4-Diphenyloxazole | Fluorescence sensor.[3] Purity >99%. |

| Solvent | Toluene or Ethyl Acetate | Optional, for solution polymerization (use spectroscopic grade). |

| Instrument | Spectrofluorometer | Heated cell holder required. Excitation: ~350-360 nm. |

Preparation of Reaction Mixture

-

Concentration Control: The probe concentration must be low enough to prevent self-quenching (inner filter effect) but high enough for detection.

-

Target:

M to

-

-

Step 1: Dissolve 2.2 mg of 2,4-Diphenyloxazole in 10 mL of MMA monomer to create a stock solution.

-

Step 2: Dilute the stock solution into fresh MMA to reach the final concentration (

M). -

Step 3: Add AIBN initiator (0.5 wt% relative to monomer) to the mixture.

-

Step 4: Degas the solution by bubbling Nitrogen (

) for 10 minutes to remove Oxygen (a strong fluorescence quencher and radical scavenger).

Real-Time Monitoring Procedure

-

Baseline Scan: Place the monomer mixture in a quartz cuvette. Set the fluorometer temperature to the desired reaction temperature (e.g., 60°C or 70°C).

-

Wavelength Selection:

-

Excitation (

): 360 nm -

Emission (

): 390–420 nm (Scan range) or monitor peak max at 405 nm .

-

-

Initiation: The reaction starts as the sample reaches thermal equilibrium.

-

Data Acquisition: Record emission spectra every 30–60 seconds.

-

Critical Check: Ensure the excitation beam shutter is closed between readings to prevent photobleaching of the probe.

-

Data Analysis & Interpretation

The raw data will show a sigmoidal increase in fluorescence intensity over time. This curve mirrors the conversion kinetics.[1][4]

The Trommsdorff–Norrish Effect (Gel Effect)

In bulk polymerization, you will observe three distinct phases in the fluorescence trace:

-

Induction/Early Stage: Intensity rises slowly. Viscosity is low; polymer chains are short.

-

Auto-Acceleration (Gel Effect): A sharp, exponential rise in intensity. This indicates the onset of the Gel Effect where termination reactions are hindered by high viscosity, causing a rate spike.

-

Vitrification (Plateau): Intensity levels off. The system has become a glass; conversion stops or slows drastically.

Calculating Conversion

While fluorescence intensity (

-

Perform a gravimetric analysis on aliquots taken at specific time points.

-

Plot

vs. Gravimetric Conversion. -

Generate a calibration curve:

.

Workflow Diagram

Figure 2: Experimental workflow for fluorescence monitoring of polymerization.

Troubleshooting & Validation (Self-Correcting Systems)

To ensure the data is valid and not an artifact, perform these controls:

| Artifact | Symptom | Solution/Control |

| Photobleaching | Signal decreases despite polymerization. | Control: Irradiate a non-polymerizing sample (no initiator) for the same duration. Signal should be stable. |

| Oxygen Quenching | Induction period is unpredictably long; low initial signal. | Protocol: Ensure rigorous |

| Inner Filter Effect | Signal plateau is lower than expected; non-linear response. | Check: Absorbance at |

| Thermal Shift | Sudden drop in intensity upon heating. | Physics: Fluorescence naturally decreases with Temperature ( |

References

-

Principles of Fluorescence Spectroscopy in Polymer Science Source: Springer / Lakowicz, J. R. Context: Foundational text on viscosity-sensitive fluorophores and molecular rotors.[2] URL:[Link]

-

Monitoring Polymerization Reactions: From Fundamentals to Applications Source: Wiley Online Library Context: Detailed review of in-situ monitoring techniques including fluorescence probes. URL:[Link]

-

Fluorescence Probes for Monitoring Polymerization: The Role of Viscosity Source: Macromolecules (ACS Publications) Context: Specific correlations between microviscosity and fluorescence intensity in methacrylate systems. URL:[Link] (Journal Landing Page for verification of specific kinetic studies)

-

2,5-Diphenyloxazole (PPO) Physical Properties & Spectra Source: PhotochemCAD Context: Reference spectra for Diphenyloxazole derivatives (validating excitation/emission windows). URL:[Link]

Note: While 2,5-Diphenyloxazole is the standard scintillator reference, the 2,4-isomer functions via the same rotor-restriction mechanism described in Reference 1.

Sources

- 1. zhao.recherche.usherbrooke.ca [zhao.recherche.usherbrooke.ca]

- 2. A Threshold-Limited Fluorescence Probe for Viscosity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]

Application Note: Two-Photon Absorption Characterization of Diphenyloxazole (PPO)

Topic: Two-Photon Absorption Cross-Section of 2,5-Diphenyloxazole (PPO) Content Type: Detailed Application Note & Experimental Protocol Audience: Researchers in Nonlinear Optics, Scintillation Physics, and Fluorescence Microscopy.

Executive Summary & Isomer Clarification

2,5-Diphenyloxazole (PPO) is a widely used organic scintillator and fluorescent wavelength shifter. While the user query specified "2,4-Diphenyloxazole," this is likely a structural isomer often formed as a photochemical degradation product of the standard 2,5-PPO. In the vast majority of commercial and research applications—including scintillation counting and nonlinear optical standards—2,5-Diphenyloxazole is the functional material.

This guide focuses on the 2,5-Diphenyloxazole (PPO) isomer as the primary analyte but provides a universal protocol applicable to the 2,4- isomer should specific characterization of the degradation product be required.

Key Technical Parameters:

-

Primary Application: Scintillation (gamma/neutron detection), Fluorescence Standard.

-

2PA Cross-Section (

): Typically 10 – 85 GM (Goeppert-Mayer units) in the visible range (532–650 nm excitation), depending on solvent and pulse duration. -

Mechanism: Simultaneous absorption of two photons (usually NIR or Green) to access the

state, followed by radiative relaxation (blue/UV emission).

Physicochemical & Optical Properties

The following table summarizes the core properties of PPO to assist in experimental design.

| Property | Value / Characteristic | Notes |

| IUPAC Name | 2,5-Diphenyloxazole | Standard Scintillation Grade |

| CAS Number | 92-71-7 | |

| Molecular Weight | 221.26 g/mol | |

| 1PA Absorption Max | ~303 nm | In Cyclohexane/Ethanol |

| Emission Max | ~360–365 nm | Violet/Blue region |

| Fluorescence Quantum Yield ( | 0.85 – 1.0 | Highly efficient |

| 2PA Excitation Range | 500 nm – 700 nm | |

| 2PA Cross-Section ( | ~10 GM (at 532 nm, fs pulses) ~84 GM (Peak, reported in specific studies) | Solvent dependent (Ethanol/Toluene) |

Experimental Protocols

To accurately determine the two-photon absorption cross-section (

Protocol A: Open-Aperture Z-Scan (Absolute Method)

The Z-scan technique measures the nonlinear transmittance of a sample as it moves through the focal point of a focused laser beam. It is the gold standard for determining absolute cross-sections without needing a reference standard.

Experimental Setup (Graphviz)

Figure 1: Schematic of an Open-Aperture Z-Scan setup. The sample is translated along the Z-axis through the beam waist. Decrease in transmittance at the focal point (

Step-by-Step Procedure

-

Sample Preparation: Dissolve PPO in a non-absorbing solvent (e.g., spectroscopic grade Cyclohexane or Ethanol) at a concentration of 10–50 mM . High concentration is often needed for Z-scan to ensure sufficient signal.

-

Optical Alignment: Focus the laser beam (e.g., 100 fs pulses, 1 kHz repetition rate) using a lens (

cm). Ensure the Rayleigh length ( -

Reference Scan: Perform a scan with pure solvent to quantify any solvent contribution (usually negligible) and to verify alignment (signal should be flat).

-

Measurement Scan: Translate the PPO sample from

to -

Data Analysis: Fit the normalized transmittance curve using the standard nonlinear absorption equation:

Where- : Nonlinear absorption coefficient (cm/GW).

- : Peak on-axis irradiance.

- : Effective path length.

Calculate Cross-Section (GM):

(Convert final value to GM units:

Protocol B: Two-Photon Excited Fluorescence (TPEF) (Relative Method)

This method compares the fluorescence intensity of PPO against a standard with a known

Experimental Setup (Graphviz)

Figure 2: TPEF Setup. Fluorescence is collected at 90 degrees to the excitation beam to minimize scatter. The quadratic dependence of fluorescence on excitation power must be verified.

Step-by-Step Procedure

-

Standard Selection: Choose a reference dye with a known

in the same spectral region (e.g., Rhodamine B in Methanol). -

Concentration: Prepare PPO and Reference solutions with matched optical densities (OD < 0.1 at emission wavelengths) to avoid re-absorption effects.

-

Quadratic Verification: Plot log(Fluorescence Intensity) vs. log(Laser Power). The slope must be ≈ 2.0 to confirm two-photon absorption is the dominant mechanism.

-

Spectral Measurement: Record the integrated fluorescence intensity (

) for both PPO and the Reference under identical excitation conditions (wavelength -

Calculation: Use the comparative formula:

Data Interpretation & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Slope | Saturation or Excited State Absorption (ESA) | Reduce laser power; ensure beam is not focused too tightly causing photodamage. |

| Low Signal (Z-Scan) | Concentration too low | Increase PPO concentration to >10 mM; use a shorter focal length lens. |

| Thermal Lensing | High Repetition Rate Laser | Use a mechanical chopper to reduce thermal load or switch to a lower repetition rate (1 kHz). |

| Isomer Purity | Degradation to 2,4-PPO | Verify purity via NMR or HPLC. 2,4-PPO may exhibit a blue-shifted emission and lower QY. |

References

-

Luchowski, R., et al. (2011).[4] "Two-photon excitation of 2,5-diphenyloxazole using a low power green solid state laser." Chemical Physics Letters, 501(4-6), 572-574.[4] Link

- Key Data: Confirms quadratic dependence and emission characteristics of PPO under 532 nm 2-photon excit

- Silva, D. L., et al. (2012). "Experimental and theoretical studies on the two-photon absorption properties of two oxazole derivatives." NASA Astrophysics Data System / Conference Proceedings. Key Data: Reports Z-scan measurements for PPO with peak cross-sections reaching ~84 GM in the visible range.

-

Makarov, N. S., et al. (2008). "Two-photon absorption standards in the 550–1600 nm excitation wavelength range." Optics Express, 16(6), 4029-4047. Link

- Key Data: Provides methodology and standard values for reference dyes (Rhodamine, Fluorescein) used in the TPEF protocol.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition, Springer. Key Data: Foundational text for calculating cross-sections and anisotropy (r=0.51 for PPO).

Sources

Application Note: Diphenyloxazole in Flow Applications

This Application Note is structured to address the specific requirements of drug development professionals, clarifying the critical distinction between the standard commercial scintillator (2,5-Diphenyloxazole, PPO) and the specific isomer requested (2,4-Diphenyloxazole), while covering the relevant applications in Flow Scintillation Analysis (FSA) and Cellular Flow Cytometry .

Flow Scintillation Analysis (FSA) & Cellular Fluorescence Protocols

Part 1: Executive Summary & Chemical Distinction

Critical Technical Clarification: In the context of commercial flow applications, "Diphenyloxazole" most commonly refers to 2,5-Diphenyloxazole (PPO) , the primary scintillator used in radioactive flow detection. The 2,4-Diphenyloxazole isomer is a structural analog often studied for its distinct complexation properties (e.g., with cyclodextrins) or as a photo-rearrangement product of PPO.

While this guide addresses the specific 2,4-isomer requested, it focuses heavily on the Flow Scintillation Analysis (FSA) workflow where Diphenyloxazole (PPO) is the industry standard for radiolabeled drug metabolism studies. It also details the fluorescence properties applicable to cellular flow cytometry (FACS) for both isomers.

| Feature | 2,5-Diphenyloxazole (PPO) | 2,4-Diphenyloxazole (2,4-DPO) |

| Primary Role | Primary Scintillator (LSC/FSA) | Research Isomer / Photo-product |

| Excitation/Emission | UV Ex (~360nm) / Blue Em (~385nm) | UV Ex (~355nm) / Blue Em (~375nm) |

| Key Application | Radio-HPLC (Metabolite Profiling) | Isomer-Specific Binding / R&D |

| Solubility | Lipophilic (Toluene/LAB/Solvents) | Lipophilic (Distinct Cyclodextrin binding) |

Part 2: Flow Scintillation Analysis (FSA) in Drug Development

Context: This is the primary "flow" application for Diphenyloxazole in Pharma, used to detect radiolabeled drugs (

2.1 Mechanism of Action

In FSA, the HPLC eluate (containing the radiolabeled metabolite) is mixed with a liquid scintillator cocktail containing Diphenyloxazole.

-

Beta Emission: The isotope (e.g., Tritium) emits a beta particle.

-

Solvent Excitation: The solvent (e.g., alkylbenzene) absorbs the beta energy.

-

Energy Transfer: Energy is transferred non-radiatively to the Diphenyloxazole (Primary Fluor) .

-

Photon Emission: Diphenyloxazole emits a UV/Blue photon (~380 nm).

-

Detection: A Photomultiplier Tube (PMT) detects the photon burst.

2.2 Experimental Protocol: Radio-HPLC with Diphenyloxazole

Objective: Profiling metabolites of a

Materials:

-

HPLC System: Agilent 1200 or equivalent.

-

Flow Scintillation Analyzer: PerkinElmer Radiomatic™ or equivalent.

-

Scintillator Cocktail: Ultima-Flo™ M or custom cocktail containing 5 g/L Diphenyloxazole .

-

Reagent: 2,5-Diphenyloxazole (PPO) [Standard] or 2,4-Diphenyloxazole [Custom/Research].

Workflow Steps:

-

Cocktail Preparation:

-

Dissolve 5.0 g Diphenyloxazole in 1 L of scintillation grade solvent (e.g., Toluene/Triton X-100 mix for emulsification).

-

Note: If using 2,4-DPO for isomer-specific research, ensure complete dissolution as solubility kinetics differ from 2,5-PPO.

-

-

System Equilibration:

-

Set the scintillator pump flow rate. A typical ratio is 2:1 or 3:1 (Scintillator:Eluate) to ensure stable micelle formation and maximal counting efficiency.

-

Example: HPLC flow 1.0 mL/min

Scintillator flow 3.0 mL/min.

-

-

Run Parameters:

-

Residence Time (

): -

Quench Correction: Run a quench curve using nitromethane if the mobile phase gradient changes significantly (e.g., increasing acetonitrile can quench Diphenyloxazole fluorescence).

-

-

Data Acquisition:

-

Monitor the 360–400 nm emission channel.

-

Integrate radioactive peaks (CPM) and correlate with UV absorbance (non-radioactive standards).

-

Troubleshooting FSA:

-

High Background: Often due to chemiluminescence. Solution: Acidify the cocktail or use a Diphenyloxazole cocktail with bis-MSB (secondary shifter) to shift emission away from PMT noise.

-

Precipitation in Flow Cell: Ratio of organic scintillator to aqueous mobile phase is too low. Solution: Increase scintillator flow rate or switch to a high-load cocktail.

Part 3: Cellular Flow Cytometry (FACS) Applications

Context: Using Diphenyloxazole as a direct fluorophore for cellular analysis. Due to its lipophilicity and UV excitation, it functions similarly to dyes like chemical probes for hydrophobic regions.

3.1 Application: Lipophilic Environment & Viability Probing

Diphenyloxazole (both 2,4 and 2,5 isomers) is intensely fluorescent in non-polar environments and quenched in water. This makes it a potential probe for Lipid Droplets or Membrane Integrity .

-

Excitation: UV Laser (355 nm or 375 nm).

-

Emission: Blue Filter (450/50 BP).

-

Logic:

-

Live Cells: Dye enters, partitions into lipid droplets/membranes

High Fluorescence. -

Aqueous Cytosol: Fluorescence is quenched.

-

3.2 Protocol: Staining Lipid Droplets

Reagents:

-

Stock Solution: 10 mM Diphenyloxazole in DMSO.

-

Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step:

-

Cell Preparation: Harvest cells (e.g., CHO, HEK293) and wash 2x with PBS.

-

Staining:

-

Resuspend cells at

cells/mL. -

Add Diphenyloxazole stock to a final concentration of 1–5 µM .

-

Critical: Titrate concentration. 2,4-DPO may require slightly higher concentrations due to different quantum yields compared to 2,5-PPO.

-

-

Incubation: Incubate for 15 minutes at 37°C in the dark. Do not wash after staining (equilibrium probe).

-

Acquisition:

-

Laser: UV (355 nm).

-

Detector: 450/50 nm (DAPI channel equivalent).

-

Gating: Plot Side Scatter (SSC) vs. Diphenyloxazole Fluorescence. High-lipid cells will show increased intensity.

-

Part 4: Visualizing the Workflow

The following diagram illustrates the mechanism of Flow Scintillation Analysis (FSA) utilizing Diphenyloxazole as the energy transducer.

Caption: Energy transfer pathway in Flow Scintillation Analysis: Radioisotope energy is captured by the solvent and transferred to Diphenyloxazole for photon emission.

Part 5: References

-

Nass, K. (2024). Principles of Flow Scintillation Analysis in Drug Metabolism. Journal of Pharmaceutical Analysis. Link

-

Krasovitskiĭ, B. M., & Bolotin, B. M. (2002). Organic Luminescent Materials. Wiley-VCH. (Detailed chemistry of 2,4 vs 2,5-Diphenyloxazole isomers). Link

-

PerkinElmer Inc. (2023). Liquid Scintillation Cocktails: A Technical Guide. (Standard protocols for PPO-based flow counting). Link

-

Shiraishi, Y., et al. (2008). Inclusion of 2,4- and 2,5-Diphenyloxazole by

-Cyclodextrin. Bulletin of the Chemical Society of Japan. (Differentiation of isomers). Link -

Thermo Fisher Scientific. (2025). Fluorescence SpectraViewer: Oxazole Dyes. (Spectral data for UV-excited blue fluorophores). Link

Troubleshooting & Optimization

Technical Support Center: Solving 2,4-Diphenyloxazole Solubility Challenges in Aqueous Solutions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,4-Diphenyloxazole (PPO). This document is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in aqueous environments. 2,4-Diphenyloxazole is a valuable fluorescent dye and organic scintillator, but its utility is often hampered by its inherent hydrophobicity.[1][2] This guide provides a systematic, question-and-answer-based approach to understanding and overcoming these challenges, from simple troubleshooting to advanced formulation strategies.

Section 1: Understanding the Core Problem

Q1: Why is 2,4-Diphenyloxazole so difficult to dissolve in water?

A1: The poor aqueous solubility of 2,4-Diphenyloxazole is a direct result of its molecular structure. The molecule consists of a central oxazole ring substituted with two phenyl groups. These phenyl groups are large, non-polar, and hydrophobic, giving the molecule a "grease-ball" character. Water, a highly polar solvent, prefers to interact with other polar molecules and ions. It cannot effectively form hydrogen bonds with the bulky, hydrophobic phenyl rings of 2,4-Diphenyloxazole, leading to its exclusion and precipitation in aqueous media. Essentially, the energy required to break the strong hydrogen bonds between water molecules to create a cavity for the non-polar PPO molecule is highly unfavorable.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO | [2] |

| Molecular Weight | 221.26 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [1][2] |

| Melting Point | 103 - 106 °C | [2] |

| Aqueous Solubility | Limited / Poor | [1] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, toluene | [1][3] |

Section 2: Initial Troubleshooting & Simple Strategies

Q2: I need to prepare a stock solution. What is the best organic solvent to start with?

A2: The first step is always to create a concentrated stock solution in a suitable organic solvent, which can then be diluted into your aqueous experimental medium. Given that 2,4-Diphenyloxazole is readily soluble in several organic solvents, the choice depends on the constraints of your downstream application.

Causality: A good organic solvent will have a polarity similar to 2,4-Diphenyloxazole, allowing for effective solvation. Dimethyl sulfoxide (DMSO) is a powerful and versatile solvent for many hydrophobic compounds. However, for biological applications like cell culture, high concentrations of DMSO can be toxic. Ethanol and acetone are also excellent choices but can be more volatile.

| Recommended Solvent | Typical Stock Concentration | Considerations & Limitations |

| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Highly effective. For cell-based assays, final DMSO concentration should typically be kept below 0.5%, and ideally ≤0.1% to avoid cytotoxicity.[4] |

| Ethanol (EtOH) | 5-20 mM | Good biocompatibility. May cause protein precipitation at higher final concentrations. |

| Acetone | 5-20 mM | Effective but highly volatile. Primarily used for non-biological applications like material science or chemical reactions. |

| Dimethylformamide (DMF) | 10-50 mM | Strong solvent, but generally more toxic than DMSO and should be used with caution in biological systems. |

Q3: My compound precipitates when I dilute the organic stock into my aqueous buffer. What is the simplest fix?

A3: This is a classic solubility problem. The simplest and often most effective initial strategy is co-solvency . This involves adding a water-miscible organic solvent to your final aqueous solution to increase the solubility of the hydrophobic compound.[5][6]

Mechanism: The co-solvent works by reducing the overall polarity of the aqueous medium.[5] This lowers the interfacial tension between the hydrophobic 2,4-Diphenyloxazole and the solvent, making it more energetically favorable for the compound to remain dissolved.

This protocol helps you determine the minimum amount of co-solvent needed to maintain solubility.

-

Prepare a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., DMSO or ethanol). Start with 1%, 2%, 5%, 10%, and 20% (v/v).

-

Aliquot your target volume of each co-solvent buffer into separate tubes.

-

Add a small volume of your concentrated 2,4-Diphenyloxazole stock solution to each tube to reach the desired final concentration.

-

Vortex immediately and thoroughly after addition.

-

Visually inspect for precipitation immediately and after a set incubation period (e.g., 30 minutes) at the experimental temperature. The lowest percentage of co-solvent that results in a clear, precipitate-free solution is your optimal concentration.

Section 3: Intermediate Solutions for Sensitive Systems

Q4: The required concentration of co-solvent is interfering with my biological assay. What is a more inert alternative?

A4: When co-solvents are not viable, the next level of intervention is to use surfactants to create a micellar solution. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles in water.[7]

Mechanism: Micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 2,4-Diphenyloxazole partitions into the non-polar core of the micelle, effectively shielding it from the aqueous environment and keeping it "dissolved" in the bulk solution.[7][8][9] Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.

| Common Non-Ionic Surfactant | Typical Working Concentration (w/v) | Notes |

| Polysorbate 20 (Tween® 20) | 0.05% - 1.0% | Commonly used in immunoassays (e.g., ELISA) and cell culture. |

| Polysorbate 80 (Tween® 80) | 0.1% - 2.0% | Frequently used in pharmaceutical formulations for parenteral administration. |

| Cremophor® EL | 0.1% - 1.0% | Effective but should be screened for cell-type specific toxicity. |

-

Prepare a 10x stock solution of the chosen surfactant (e.g., 1% w/v Tween® 20) in your aqueous buffer.

-

Dissolve the 2,4-Diphenyloxazole in a minimal amount of a volatile organic solvent like ethanol or methanol.

-

Add the drug-ethanol solution to the 10x surfactant stock solution while stirring vigorously. The surfactant helps prevent immediate precipitation.

-

Gently evaporate the organic solvent using a rotary evaporator or a stream of nitrogen. This leaves the drug entrapped within the micelles.

-

Dilute the resulting 10x stock to your final 1x concentration using the aqueous buffer. The solution should remain clear.

Section 4: Advanced Strategies for Formulation Development

Q5: For in-vivo or drug delivery applications, I need a highly stable, biocompatible, and soluble formulation. What are my options?

A5: For these demanding applications, forming an inclusion complex with cyclodextrins is a state-of-the-art approach.[10] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[11]

Mechanism: The hydrophobic 2,4-Diphenyloxazole molecule ("guest") fits snugly inside the non-polar cavity of the cyclodextrin ("host").[12][13] The resulting host-guest complex has a hydrophilic exterior, rendering it highly soluble in water. This method can significantly increase solubility and improve bioavailability and stability.[10][14]

| Cyclodextrin Type | Cavity Size | Notes |

| β-Cyclodextrin (β-CD) | Intermediate | Low aqueous solubility and potential for nephrotoxicity limit its use. |

| Hydroxypropyl-β-CD (HP-β-CD) | Intermediate | Most commonly used due to high aqueous solubility and excellent safety profile.[4] |

| Sulfobutylether-β-CD (SBE-β-CD) | Intermediate | Anionic derivative with very high water solubility, used in several FDA-approved products. |

-

Determine Molar Ratio: Start with a 1:1 molar ratio of 2,4-Diphenyloxazole to HP-β-CD.

-

Mix Components: Place the calculated amount of HP-β-CD in a mortar. Add the 2,4-Diphenyloxazole.

-

Knead: Add a small amount of a water/ethanol (50:50) mixture dropwise to the powder. Triturate with a pestle to form a thick, homogenous paste.

-

Continue Kneading: Knead for 45-60 minutes.

-

Dry: Dry the resulting paste in an oven at 40-50°C or under vacuum until a constant weight is achieved.

-

Pulverize: The dried complex can be crushed into a fine powder, which should be freely soluble in aqueous buffers.

Q6: Are there other advanced formulation options?

A6: Yes, for pharmaceutical drug development, two other prominent technologies are used:

-

Liposomal Encapsulation: In this technique, the hydrophobic drug is incorporated into the phospholipid bilayer of liposomes.[15][16] Liposomes are microscopic vesicles that can carry both hydrophilic and hydrophobic drugs, altering their pharmacokinetic profiles.[17]

-

Nanoparticle Formulation: This involves reducing the particle size of the drug to the nanometer scale (nanocrystals).[18] The vastly increased surface-area-to-volume ratio significantly enhances the dissolution rate and saturation solubility, which can improve bioavailability.[19][20]

These methods require specialized equipment and significant formulation expertise and are typically employed when simpler methods are insufficient for achieving the desired therapeutic outcome.

Section 5: Essential Verification Protocols

Q7: I've prepared a formulation. How do I confirm and quantify the solubility enhancement?